molecular formula C19H23N5O B2949397 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one CAS No. 2034202-49-6

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

Cat. No.: B2949397
CAS No.: 2034202-49-6
M. Wt: 337.427
InChI Key: ORBURRSGFQVJLH-UHFFFAOYSA-N
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Description

This compound is a hybrid organic molecule featuring a pyrrolidine ring substituted with a benzoimidazole moiety at the 3-position and a propan-1-one linker attached to a 3,5-dimethylpyrazole group. The pyrrolidine ring may enhance conformational flexibility, while the dimethylpyrazole group could influence solubility and binding affinity .

Properties

IUPAC Name

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-13-16(14(2)22-21-13)7-8-19(25)23-10-9-15(11-23)24-12-20-17-5-3-4-6-18(17)24/h3-6,12,15H,7-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBURRSGFQVJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one represents a class of bioactive molecules with potential therapeutic applications. Its structural components include a benzo[d]imidazole moiety, a pyrrolidine ring, and a pyrazole group, which together suggest diverse biological activities, particularly in anticancer and antimicrobial domains.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling with pyrrolidine. Reaction conditions such as temperature, solvent, and catalysts are optimized to yield high purity and yield of the final product.

Anticancer Properties

Numerous studies have indicated that derivatives of benzo[d]imidazole exhibit significant anticancer properties. For instance, compounds similar to this one have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

  • Case Study : A study demonstrated that a related compound reduced the viability of A549 lung cancer cells significantly (p < 0.05). The presence of specific functional groups was crucial for enhancing cytotoxic activity against cancer cells while maintaining lower toxicity in non-cancerous cells .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Research indicates that structurally similar compounds can inhibit the growth of various bacterial strains due to their ability to disrupt microbial cell functions.

  • Research Findings : A series of derivatives were evaluated for their antibacterial properties, revealing that halogenated versions exhibited superior activity against Gram-positive bacteria. The mechanism is hypothesized to involve interference with bacterial cell wall synthesis .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in critical cellular processes. For example:

  • Kinase Inhibition : The benzimidazole moiety is known for its kinase inhibition capabilities, which can affect various signaling pathways implicated in cancer and inflammation .
  • Microtubule Disruption : Some imidazole derivatives are reported to inhibit microtubule assembly, leading to cell cycle arrest in cancer cells .

Data Table: Biological Activity Overview

Activity Type Target Mechanism Reference
AnticancerA549 lung cancer cellsModulation of apoptosis pathways
AntimicrobialGram-positive bacteriaDisruption of cell wall synthesis
Kinase InhibitionVarious kinasesInhibition of signaling pathways
Microtubule DisruptionCancer cellsInhibition of microtubule assembly

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a propan-1-one backbone with other derivatives, such as 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-4-phenylpyrrolidin-1-yl)propan-1-one (CAS: 56606-71-4). Key differences include:

  • Benzoimidazole vs.
  • Pyrrolidine Substituents : The target compound’s pyrrolidine is substituted with benzoimidazole, whereas 56606-71-4 features a 3-methyl-4-phenylpyrrolidine, which may alter steric effects and lipophilicity .

Pharmacological and Physicochemical Properties

Limited data from the provided evidence precludes direct pharmacological comparisons. However, structural variations suggest differences in:

  • Solubility : The dimethylpyrazole group in the target compound may improve aqueous solubility compared to phenyl-substituted analogues.
  • Binding Affinity: Benzoimidazole’s planar structure could enhance π-π stacking in enzyme active sites relative to non-aromatic substituents.

Table: Comparative Analysis of Key Features

Compound Name / CAS Core Backbone Aromatic Substituent Pyrrolidine Substituent Potential Applications
Target Compound Propan-1-one Benzoimidazole 3-Benzoimidazole Kinase inhibition
56606-71-4 Propan-1-one Benzodioxin 3-Methyl-4-phenyl Unknown (structural)
860785-03-1 Methyl ester Cyclopenta-pyrimidine N/A Antiviral (hypothetical)

Research Findings and Limitations

  • Crystallographic Data: The SHELX system () is widely used for small-molecule refinement, suggesting that structural studies of the target compound or its analogues may employ this software.

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